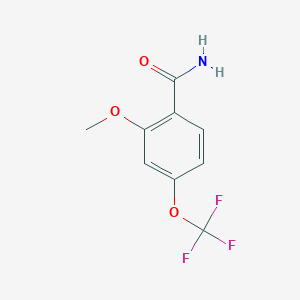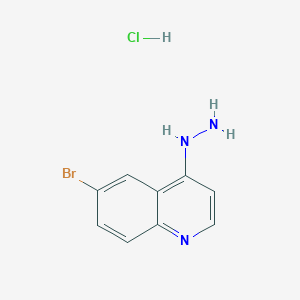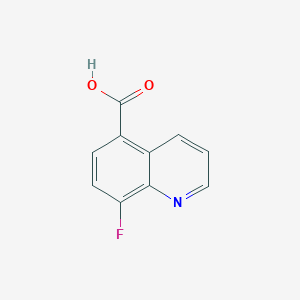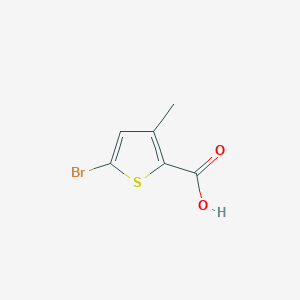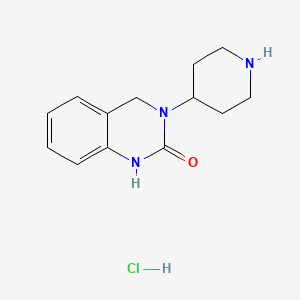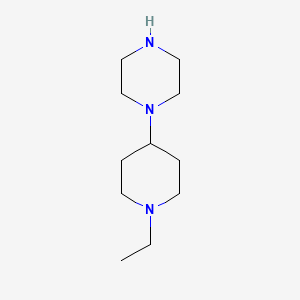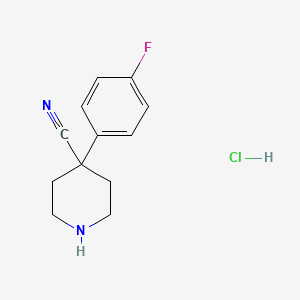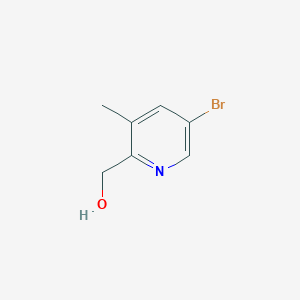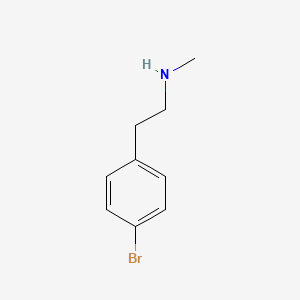
2-(4-溴苯基)-N-甲基乙胺
概述
描述
2-(4-Bromophenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines It features a bromine atom attached to the para position of the phenyl ring and a methyl group attached to the nitrogen atom of the ethylamine chain
科学研究应用
2-(4-Bromophenyl)-N-methylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and the development of new drugs.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms . The specific interaction of 2-(4-Bromophenyl)-N-methylethanamine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds
生化分析
Biochemical Properties
2-(4-Bromophenyl)-N-methylethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, 2-(4-Bromophenyl)-N-methylethanamine has been shown to bind to certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(4-Bromophenyl)-N-methylethanamine on various cell types and cellular processes are profound. In neuronal cells, it can alter neurotransmitter levels by inhibiting acetylcholinesterase, leading to enhanced cholinergic signaling . This compound also affects gene expression and cellular metabolism by modulating signaling pathways such as the MAPK/ERK pathway . In cancer cells, 2-(4-Bromophenyl)-N-methylethanamine has demonstrated antiproliferative effects, potentially through the induction of apoptosis and cell cycle arrest .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-N-methylethanamine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme. Additionally, 2-(4-Bromophenyl)-N-methylethanamine can activate or inhibit various signaling pathways by binding to specific receptors or interacting with intracellular proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)-N-methylethanamine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-(4-Bromophenyl)-N-methylethanamine can lead to sustained inhibition of acetylcholinesterase and persistent alterations in cellular function . These effects are particularly evident in in vitro studies using neuronal cell cultures .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-N-methylethanamine vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels in the brain . At higher doses, it can cause toxicity, leading to adverse effects such as convulsions and neurodegeneration . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
2-(4-Bromophenyl)-N-methylethanamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall bioavailability .
Transport and Distribution
Within cells and tissues, 2-(4-Bromophenyl)-N-methylethanamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also taken up by cells through specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-N-methylethanamine is critical for its activity and function. The compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The mitochondrial localization of 2-(4-Bromophenyl)-N-methylethanamine is associated with its ability to induce apoptosis and regulate cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-methylethanamine can be achieved through several methods. One common approach involves the bromination of phenethylamine derivatives. For instance, starting with 4-bromophenylacetic acid, the compound can be synthesized via a series of reactions including esterification, reduction, and amination . Another method involves the use of N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) to introduce the bromine atom .
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-N-methylethanamine typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors for bromination has been explored to enhance safety and efficiency .
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-N-methylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
相似化合物的比较
Similar Compounds
4-Bromophenethylamine: Similar structure but lacks the N-methyl group.
Phenethylamine: The parent compound without the bromine atom.
N-Methylphenethylamine: Similar but without the bromine substitution.
Uniqueness
2-(4-Bromophenyl)-N-methylethanamine is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct chemical properties and biological activities compared to its analogs .
Conclusion
2-(4-Bromophenyl)-N-methylethanamine is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and biological research. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific studies.
属性
IUPAC Name |
2-(4-bromophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLDHHONSQXJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593169 | |
| Record name | 2-(4-Bromophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725683-06-7 | |
| Record name | 2-(4-Bromophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(4-bromophenyl)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)
